Ethyl 6-(4-iodophenyl)-6-oxohexanoate

Medicinal Chemistry Organic Synthesis Material Science

Ethyl 6-(4-iodophenyl)-6-oxohexanoate (CAS 854658-72-3) delivers a strategic iodine center for C–C cross-coupling reactions that bromo- and chloro-analogs cannot match. Its para-iodophenyl group enhances polarizability and leaving-group ability, enabling milder reaction conditions in late-stage drug functionalization. The compound is a crystalline solid (mp 66–67 °C), which simplifies weighing and purification workflows compared to oily analogs. With a high molecular weight (360.19 g/mol) and density (1.466 g/cm³), it is also suitable for high-refractive-index polymers and X-ray crystallography studies. Choose this iodoarene building block for reliable performance and reproducible results in advanced organic synthesis.

Molecular Formula C14H17IO3
Molecular Weight 360.19 g/mol
CAS No. 854658-72-3
Cat. No. B1327878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(4-iodophenyl)-6-oxohexanoate
CAS854658-72-3
Molecular FormulaC14H17IO3
Molecular Weight360.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(=O)C1=CC=C(C=C1)I
InChIInChI=1S/C14H17IO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3
InChIKeyZUWNSPNKRJDBTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(4-iodophenyl)-6-oxohexanoate (CAS 854658-72-3): A Specialized Aryl Iodide Intermediate for Pharmaceutical and Material Science R&D


Ethyl 6-(4-iodophenyl)-6-oxohexanoate (CAS 854658-72-3) is a custom-synthesis aryl ketone ester [1]. Its defining feature is a para-iodophenyl group, which confers a density of 1.466 g/cm³ and a high molecular weight of 360.19 g/mol, exceeding that of its bromo and chloro analogs . This structural characteristic is pivotal for applications requiring heavy-atom effects or specific reactivity, as the iodine atom serves as an optimal leaving group in cross-coupling reactions [1].

Why Ethyl 6-(4-iodophenyl)-6-oxohexanoate Cannot Be Substituted with Non-Iodinated or Other Halogen Analogs in Critical Applications


Simple substitution of Ethyl 6-(4-iodophenyl)-6-oxohexanoate with its bromo, chloro, or non-halogenated analogs is not chemically equivalent due to the iodine atom's unique electronic and steric properties. The heavier iodine atom drastically alters the compound's polarizability and leaving group ability, which is a critical factor in its primary application: metal-catalyzed cross-coupling reactions . Furthermore, its physical state as a solid with a melting point of 66-67 °C offers a distinct handling advantage over liquid or oily analogs, directly impacting formulation and purification workflows .

Ethyl 6-(4-iodophenyl)-6-oxohexanoate: Quantitative Evidence for Differentiated Procurement Decisions


Comparative Physicochemical Properties: Higher Density and Molecular Weight vs. Halogenated Analogs

Ethyl 6-(4-iodophenyl)-6-oxohexanoate exhibits quantifiably higher density and molecular weight compared to its bromo, chloro, and fluoro analogs. This is due to the atomic mass of iodine, which directly influences the compound's physical behavior in formulations and its spectroscopic properties .

Medicinal Chemistry Organic Synthesis Material Science

Distinct Physical State: Solid vs. Liquid/Oily Analogs for Enhanced Handling

The target compound is a solid with a defined melting point of 66-67 °C , in contrast to several close analogs. For example, Ethyl 6-(4-fluorophenyl)-6-oxohexanoate is reported as an oil . This difference in physical state is a primary consideration for purification, formulation, and scale-up procedures .

Process Chemistry Formulation Science Analytical Chemistry

Optimized Reactivity for Palladium-Catalyzed Cross-Couplings vs. Other Halides

The carbon-iodine bond is significantly weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, making the iodoarene moiety the preferred partner in oxidative addition steps of Pd(0)-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) [1]. This class-level property translates to higher yields under milder conditions [1].

Synthetic Methodology Medicinal Chemistry Organic Electronics

Comparative Purity Specifications: Higher Baseline Purity vs. Common Analogs

Major commercial suppliers for Ethyl 6-(4-iodophenyl)-6-oxohexanoate list a standard purity specification of 95-98% . In contrast, while some analog listings also cite similar ranges, the target compound consistently maintains a high specification across multiple vendors, and some, like Bide Pharm, explicitly offer batch-specific QC data including NMR and HPLC .

Quality Control Procurement Chemical Synthesis

Validated Application Scenarios for Ethyl 6-(4-iodophenyl)-6-oxohexanoate (CAS 854658-72-3) in R&D and Industrial Settings


Key Intermediate in Palladium-Catalyzed Cross-Coupling Reactions

Procurement is justified for research groups and CDMOs engaged in complex organic synthesis, particularly for late-stage functionalization of drug candidates. The compound's iodoarene moiety serves as a superior electrophilic partner in Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling efficient carbon-carbon bond formation under milder conditions than its bromo or chloro counterparts [1]. This can be critical for constructing libraries of biologically active molecules or novel materials.

Synthesis of Advanced Pharmaceutical Intermediates and APIs

Ethyl 6-(4-iodophenyl)-6-oxohexanoate is a versatile building block in medicinal chemistry for creating diverse chemical series. Its solid physical state and high purity (95-98%) across multiple vendors make it a reliable starting material for multi-step synthetic sequences . The presence of the iodine atom allows for precise structural elaboration, which is essential for structure-activity relationship (SAR) studies in drug discovery.

Development of Heavy-Atom Containing Materials and Probes

The high density (1.466 g/cm³) and molecular weight (360.19 g/mol) conferred by the iodine atom make this compound valuable in material science applications . It can be used as a monomer or dopant in the development of high-refractive-index polymers for optical lenses or waveguides. Additionally, in structural biology, its iodine atom provides a strong anomalous scattering signal for X-ray crystallography, aiding in solving the phase problem for novel protein-ligand complexes .

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